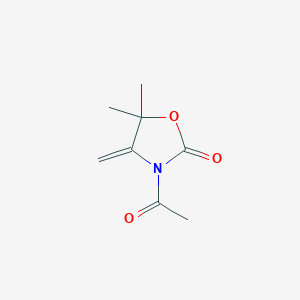
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- is a chemical compound with the molecular formula C8H11NO3. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in synthetic organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with acetyl, dimethyl, and methylene groups .
Preparation Methods
The synthesis of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be achieved through various synthetic routes. One common method involves the reaction of 3-acetyl-2-oxazolidinone with appropriate reagents to introduce the dimethyl and methylene groups. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be compared with other similar compounds, such as:
3-Acetyl-2-oxazolidinone: This compound lacks the dimethyl and methylene substitutions, making it less complex and potentially less versatile in certain applications.
2-Oxazolidinone: The parent compound of the oxazolidinone class, which serves as a basic framework for the synthesis of various derivatives.
The uniqueness of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
202920-26-1 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-acetyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5-8(3,4)12-7(11)9(5)6(2)10/h1H2,2-4H3 |
InChI Key |
WBHFAHPVSCKONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=C)C(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




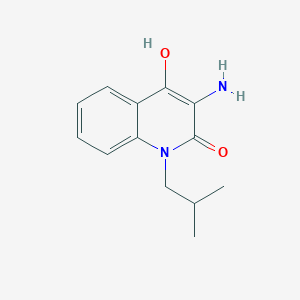

![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
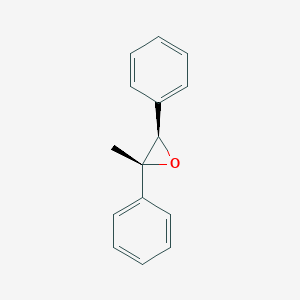

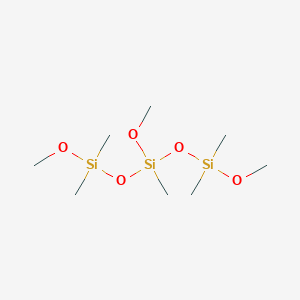
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
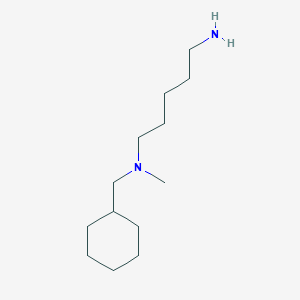
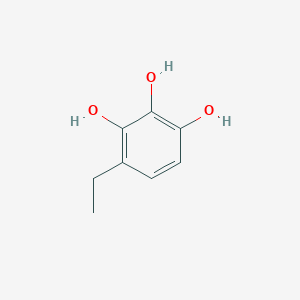
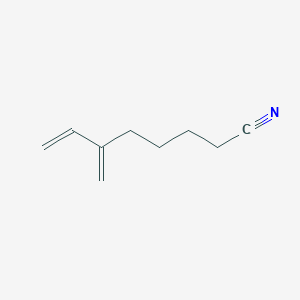

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
